molecular formula C13H10BrNO3 B13099094 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13099094
M. Wt: 308.13 g/mol
InChI Key: VBYVAKSEEBRUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10BrNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18)

InChI Key

VBYVAKSEEBRUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.